![molecular formula C20H26N2O3 B5690858 2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)
2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The exact mechanism of action of 2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one is not fully understood. However, it has been proposed that it may act as a positive allosteric modulator of GABA receptors, which are involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
In animal models, 2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one has been found to reduce anxiety and depression-like behaviors. It has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one in lab experiments is its potential as an anxiolytic and antidepressant agent. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder further research.
Future Directions
Future research on 2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one could focus on its potential as a therapeutic agent for anxiety and depression. Additionally, further studies could investigate its effects on other neurotransmitter systems and its potential for use in other neurological disorders. Finally, research could focus on the development of more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one involves the reaction of 2-benzyl-2,8-diazaspiro[4.5]decan-3-one with tetrahydrofuran-2-carboxylic acid in the presence of a coupling agent and a base. The resulting product is then purified through column chromatography.
Scientific Research Applications
2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models, potentially through its interaction with the GABAergic system.
properties
IUPAC Name |
2-benzyl-8-(oxolane-2-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-18-13-20(15-22(18)14-16-5-2-1-3-6-16)8-10-21(11-9-20)19(24)17-7-4-12-25-17/h1-3,5-6,17H,4,7-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEZHFJWOYMHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one |
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